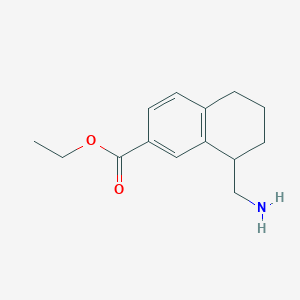

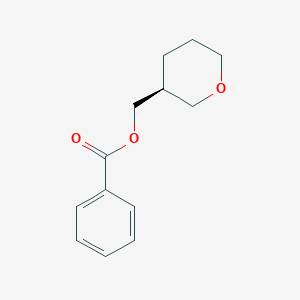

![molecular formula C24H19N7O B2789557 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide CAS No. 1005949-85-8](/img/structure/B2789557.png)

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines via reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, one study reported the NMR spectrum of a similar compound .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, one study reported the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one study reported the IR and NMR spectra of a similar compound .Scientific Research Applications

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Field

Biomedical Research

Application Summary

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have diverse substituents at positions N1, C3, C4, C5, and C6 .

Method of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

These compounds have been used in various biomedical applications .

Anticancer Activity of Pyrazolo[3,4-d]Pyrimidines

Field

Cancer Research

Application Summary

Pyrazolo[3,4-d]pyrimidines have shown promising pharmacological properties, including anti-proliferative and antitumor activity . They have been used in the development of target-specific cancer chemotherapeutics .

Method of Application

The synthesis of these compounds involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial AcOH .

Results or Outcomes

The tested compound showed marked antitumor activity against all the tested cell lines with IC50 values of 5.00–32.52 μM .

Industrial Applications of 1H-1,2,3-Triazole Analogs

Field

Industrial Chemistry

Application Summary

1H-1,2,3-Triazole analogs are widely used in industrial applications .

Method of Application

The specific methods of application vary depending on the industry and the specific use case .

Results or Outcomes

These compounds are used as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Biomedical Applications of Hydrazones

Application Summary

Hydrazones have diverse biological applications .

Method of Application

The specific methods of application vary depending on the specific use case .

Results or Outcomes

Hydrazones have been used as antimicrobial, antidiabetic, anticonvulsant, analgesic, antidepressant, anti-inflammatory, antiplatelet, antimalarial, antimycobacterial, vasodilator, anticancer, anti-HIV, and antiviral agents .

Therapeutic Potential of Imidazole Containing Compounds

Field

Pharmaceutical Research

Application Summary

Imidazole containing compounds have diverse therapeutic potential .

Results or Outcomes

These compounds have been used for antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Field

Chemical Synthesis

Application Summary

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Method of Application

Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results or Outcomes

These compounds have been synthesized using various methods, each with its own advantages and drawbacks .

CDK2 Inhibitors for Cancer Treatment

Application Summary

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Method of Application

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Future Directions

properties

IUPAC Name |

(E)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N7O/c1-17-14-21(28-22(32)13-12-18-8-4-2-5-9-18)31(29-17)24-20-15-27-30(23(20)25-16-26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIBLJIGVXHPS-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2789475.png)

![[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2789480.png)

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate](/img/structure/B2789483.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)

![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789488.png)

![Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2789491.png)

![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2789496.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2789497.png)